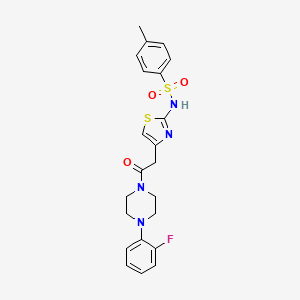

N-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H23FN4O3S2 and its molecular weight is 474.57. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methylbenzenesulfonamide, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a piperazine moiety, a thiazole ring, and a sulfonamide group. The synthesis typically involves multi-step reactions starting from commercially available precursors. For instance, the initial step may involve the reaction of 2-fluorophenylpiperazine with thiazole derivatives under specific conditions to yield the desired sulfonamide product.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that thiazole derivatives can induce apoptosis in glioblastoma and breast cancer cells at low concentrations, suggesting that this compound may possess comparable antitumor properties .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Glioblastoma Multiforme | < 0.1 | Induction of apoptosis |

| Breast Adenocarcinoma | < 0.5 | Cell cycle arrest and apoptosis |

Inhibition of Nucleoside Transporters

Another significant aspect of this compound's biological activity is its interaction with equilibrative nucleoside transporters (ENTs). Studies have demonstrated that analogues of piperazine derivatives can selectively inhibit ENT2 more effectively than ENT1, which is crucial for regulating adenosine levels in cancer therapy .

Case Studies

- In Vitro Studies on Cancer Cell Lines : A series of experiments were conducted using various cancer cell lines to assess the cytotoxic potential of the compound. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.

- In Vivo Pharmacokinetics : Animal models were employed to study the biodistribution and pharmacokinetics of radiolabeled versions of similar compounds. The findings revealed rapid clearance rates and renal excretion as primary pathways, suggesting favorable pharmacokinetic profiles for therapeutic applications .

- Structure-Activity Relationship (SAR) : Investigations into SAR have highlighted the importance of specific functional groups in enhancing biological activity. Modifications to the piperazine or thiazole moieties can lead to improved potency against targeted receptors or enzymes involved in tumor growth .

科学的研究の応用

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against various human cancer cell lines. The following points summarize key findings:

- Mechanism of Action : The compound exhibits cytotoxic activity by inducing apoptosis in cancer cells. Studies indicate that it disrupts tubulin polymerization, a crucial process for cancer cell division, thereby inhibiting tumor growth .

- Cell Line Efficacy : In vitro studies have demonstrated significant cytotoxic effects against multiple cancer types, including breast (MCF-7), cervical (HeLa), and lung (NCI-H460) cancers. For instance, one study reported an IC50 value of 0.99 µM for a related compound against the BT-474 breast cancer cell line .

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| MCF-7 | 0.99 | High cytotoxicity |

| HeLa | Not specified | Apoptosis induction |

| NCI-H460 | Not specified | Tubulin polymerization inhibition |

Neurological Applications

The compound's structure suggests potential applications in treating neurological disorders due to the presence of the piperazine moiety, which is known for its activity on neurotransmitter systems.

- Serotonergic Activity : Compounds containing piperazine rings often exhibit interactions with serotonin receptors. This suggests that N-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methylbenzenesulfonamide may have implications in treating mood disorders or anxiety .

Structure-Activity Relationship Studies

Research has focused on understanding how structural modifications affect the biological activity of similar compounds.

- Quantitative Structure–Activity Relationship (QSAR) : Studies utilizing QSAR methodologies have been instrumental in optimizing the design of sulfonamide derivatives with enhanced anticancer activity. These studies help predict the efficacy of new analogs based on their chemical structure .

Synthesis and Derivation

The synthesis of this compound has been documented through various synthetic routes, often starting from commercially available precursors like saccharin and piperazine derivatives.

Synthesis Overview

- Starting Materials : Saccharin derivatives and 2-fluorophenylpiperazine.

- Reagents : Potassium carbonate as a base in acetonitrile.

- Conditions : Reflux conditions to facilitate the reaction.

This synthetic pathway highlights the compound's accessibility for further research and development in pharmaceutical applications .

化学反応の分析

Reactions Involving the Piperazine Ring

The piperazine moiety in the compound is a secondary amine , which can undergo alkylation, acylation, or nucleophilic substitution.

-

Acylation : Piperazine reacts with acylating agents (e.g., acyl chlorides) to form amides. This reaction is often catalyzed by bases like DBU to deprotonate the amine and enhance nucleophilicity .

-

Alkylation : Alkylation with alkyl halides or epoxides can introduce new substituents, though steric hindrance from the fluorophenyl group may limit reactivity .

-

Substitution : The piperazine ring may participate in nucleophilic aromatic substitution if activated by electron-donating groups, though the fluorophenyl substituent’s electron-withdrawing nature could reduce reactivity .

Key Reaction Conditions

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Acylation | Acyl chloride, DBU, DCM | Formation of amide derivatives |

| Alkylation | Alkyl halide, base, solvent | Introduction of alkyl groups |

Thiazole Ring Chemistry

The thiazole ring is an aromatic heterocycle with potential for electrophilic substitution or nucleophilic attack.

Key Reaction Conditions

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Electrophilic substitution | Electrophile (e.g., NO₂⁺) | Substitution at 2- or 5-positions |

Oxoethyl Group Reactions

The -2-oxoethyl group (a ketone) can undergo nucleophilic addition or reduction.

-

Reduction : Using reducing agents like LiAlH₄ or NaBH₄ converts the ketone to a secondary alcohol .

-

Nucleophilic Addition : Grignard reagents or hydride donors may add to the carbonyl, forming alkoxide intermediates that can be protonated .

Key Reaction Conditions

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Reduction | LiAlH₄, THF | Secondary alcohol formation |

| Nucleophilic addition | Grignard reagent, THF | Alcohol or alkylated derivatives |

Sulfonamide Group Chemistry

The sulfonamide group is typically stable but can undergo cleavage under acidic or basic conditions.

-

Acidic Conditions : Hydrolysis with strong acids (e.g., HCl) may cleave the sulfonamide, releasing the amine .

-

Basic Conditions : Saponification with bases (e.g., NaOH) could also cleave the sulfonamide, though this is less common .

Key Reaction Conditions

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Acidic hydrolysis | HCl, reflux | Release of amine |

Fluorophenyl Group Reactions

The fluorophenyl substituents may influence reactivity through steric and electronic effects.

-

Aromatic Substitution : Fluorine is electron-withdrawing and meta-directing. Substitution reactions may occur at the meta position, though the bulky piperazine ring could hinder this .

-

Electrostatic Interactions : The fluorine atoms may enhance binding to biological targets (e.g., ENTs) via hydrogen bonding or electrostatic interactions, as observed in analogous compounds .

Stability and Solubility

特性

IUPAC Name |

N-[4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O3S2/c1-16-6-8-18(9-7-16)32(29,30)25-22-24-17(15-31-22)14-21(28)27-12-10-26(11-13-27)20-5-3-2-4-19(20)23/h2-9,15H,10-14H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZJQPIHGKIVOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。